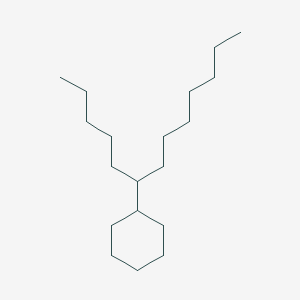

tridecan-6-ylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

13151-91-2 |

|---|---|

Molecular Formula |

C19H38 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

tridecan-6-ylcyclohexane |

InChI |

InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |

InChI Key |

PPIIZJRNGJPCKQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCCC(CCCCC)C1CCCCC1 |

Synonyms |

(1-Pentyloctyl)cyclohexane |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Tridecan 6 Ylcyclohexane

Developments in Spectroscopic Techniques for Hydrocarbon Analysis

The analysis of hydrocarbons has been continuously refined by advancements in spectroscopic technologies. Initially reliant on fundamental measurements, the field has evolved to incorporate a suite of sophisticated methods capable of providing detailed molecular insights. mercury-training.comfrontiersin.org Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are now fundamental to the characterization of oil and gas products. mercury-training.comastm.org These methods allow for the determination of functional groups, the mapping of carbon-hydrogen frameworks, and the identification of specific compounds within complex matrices. tandfonline.com The progression of these techniques has been marked by improvements in sensitivity, resolution, and the ability to be coupled with chromatographic systems for online analysis. monash.eduspringernature.comnih.gov Modern spectroscopy is increasingly integrated into comprehensive analytical workflows, complementing data from other methods to build a complete picture of a hydrocarbon's structure. astm.org

Chromatographic-Spectroscopic Coupling Methodologies for Complex Mixtures

The analysis of complex hydrocarbon mixtures, which can contain thousands of structurally similar components, is often intractable by spectroscopy alone. nih.govacs.org To overcome this, hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectroscopy, have become indispensable. nih.govchromatographytoday.com This approach involves physically linking a separation instrument, such as a gas chromatograph (GC), with a spectroscopic detector, like a mass spectrometer (MS) or an infrared spectrometer (IR). chromatographytoday.comijsrtjournal.com The chromatographic step separates the mixture into its individual components, which are then analyzed sequentially by the spectroscopic detector. nih.gov This combination allows for the characterization of individual compounds within a complex sample, a task that would be impossible with either technique alone. monash.edunih.govacs.org Common examples of these powerful pairings include GC-MS, LC-MS, and GC-IR. chromatographytoday.comijsrtjournal.com

For high-boiling point, long-chain alkanes like tridecan-6-ylcyclohexane, standard gas chromatography is often insufficient. High-Temperature Gas Chromatography (HTGC) is a specialized technique designed for the analysis of high-boiling compounds by using columns and instrumentation capable of operating at temperatures exceeding 400°C. researchgate.netnih.gov When coupled with a mass spectrometer (HTGC-MS), it becomes a powerful tool for profiling the distribution of high-molecular-weight hydrocarbons in samples such as crude oil. nih.govresearchgate.net HTGC-MS allows for the elution and subsequent ionization and detection of compounds up to and beyond C100. researchgate.net This technique is essential for characterizing the full range of alkanes in heavy petroleum fractions and can provide detailed information on the carbon number distribution of both n-alkanes and more complex branched or cyclic structures. nih.govresearchgate.net

Table 1: Representative HTGC-MS Operating Parameters for High-Molecular-Weight Alkane Analysis

| Parameter | Value/Condition |

| GC System | High-Temperature Capable Gas Chromatograph |

| Injector | Programmable Temperature Vaporizer (PTV) |

| Column | 15 m x 0.25 mm ID, 0.1 µm film thickness (e.g., high-temp polysiloxane) |

| Carrier Gas | Helium, Constant Flow |

| Oven Program | 40°C (1 min hold), ramp at 15°C/min to 430°C (10 min hold) |

| MS Detector | Time-of-Flight (TOF) or Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-1000 |

| Source Temp | 350°C |

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant leap in chromatographic resolving power, making it exceptionally well-suited for separating the numerous isomers found in hydrocarbon mixtures. ifpenergiesnouvelles.frchemistry-matters.com The technique uses two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. chemistry-matters.comlabcompare.com The modulator traps fractions from the first column and rapidly re-injects them onto the second column for an additional, orthogonal separation. ifpenergiesnouvelles.fr The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. ifpenergiesnouvelles.frmosh-moah.de This dramatic increase in peak capacity allows for the separation of co-eluting isomers that would be unresolved in a one-dimensional GC analysis. ifpenergiesnouvelles.frchemistry-matters.com For a compound like this compound, GC×GC can effectively separate it from other C19 isomers, such as those with different alkyl chain branching or different substitution points on the cyclohexane (B81311) ring. intertek.comdlr.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules, including complex alkanes. libretexts.orguobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides direct evidence of the molecular skeleton and the connectivity of atoms. libretexts.orgruc.dk

¹³C NMR: A ¹³C NMR spectrum of this compound would reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to symmetry, certain carbons in the cyclohexane ring and the tridecyl chain would be equivalent, leading to fewer signals than the total number of carbon atoms. The chemical shifts of these signals provide information about the local electronic environment of each carbon (e.g., CH, CH₂, CH₃). libretexts.orgpressbooks.pub

¹H NMR: The ¹H NMR spectrum provides information on the different types of protons in the molecule. libretexts.org The chemical shift, integration (relative number of protons), and signal splitting (multiplicity) are used to piece together the structure. researchgate.net For this compound, the protons on the cyclohexane ring would appear in a distinct region from those on the linear alkyl chain, and the splitting patterns would help confirm adjacencies. libretexts.orguobasrah.edu.iq

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map out the ¹H-¹H and ¹H-¹³C correlations, respectively, providing unambiguous confirmation of the this compound structure.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Cyclohexane CH (substituted) | ~40-45 | ~1.6-1.8 | Multiplet |

| Cyclohexane CH₂ | ~25-35 | ~1.1-1.4 | Multiplet |

| Tridecyl CH (attached to ring) | ~35-40 | ~1.5-1.7 | Multiplet |

| Tridecyl CH₂ (internal) | ~28-33 | ~1.2-1.3 | Multiplet |

| Tridecyl CH₃ (terminal) | ~14 | ~0.8-0.9 | Triplet |

Note: These are approximate values based on typical alkane chemical shifts. Actual values may vary.

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. For a saturated hydrocarbon like this compound, these techniques are used to confirm the types of bonds present and gain insight into the molecule's conformation. onepetro.orgresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of an alkane is characterized by prominent C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region. tandfonline.com Additional bands corresponding to C-H bending vibrations for CH₂ and CH₃ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. While FT-IR can confirm the presence of alkane functional groups, it is generally not used for detailed structural elucidation of isomers due to the similarity of their spectra. mercury-training.com

Raman Spectroscopy: Raman spectroscopy, which detects molecular vibrations through inelastic light scattering, is complementary to FT-IR. onepetro.org It is also effective for identifying hydrocarbon compounds. researchgate.net The Raman spectrum of this compound would show strong C-H stretching modes and C-C stretching modes. This technique can be particularly useful for analyzing samples in aqueous solutions and for real-time process monitoring. onepetro.org The unique "fingerprint" provided by Raman spectra can aid in the identification of specific hydrocarbon structures. onepetro.orgresearchgate.net

Mass Spectrometry (MS) Applications in Differentiating Isomeric Hydrocarbons

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for differentiating between isomers based on their unique fragmentation patterns. labmanager.commdpi.com When a molecule like this compound is ionized in a mass spectrometer, typically by electron ionization (EI), it forms a molecular ion (M⁺•) which then undergoes fragmentation. chemguide.co.uk

The structure of the hydrocarbon dictates how it breaks apart. Straight-chain alkanes tend to fragment by breaking C-C bonds, producing a series of carbocation fragments separated by 14 mass units (CH₂). whitman.edu The presence of branching or a cyclic group, as in this compound, significantly alters this pattern. whitman.edumsu.edu Cleavage is more likely to occur at branch points because it can lead to the formation of more stable secondary or tertiary carbocations. chemguide.co.uklibretexts.org

For this compound, characteristic fragmentation would include:

Loss of the alkyl side chain, resulting in a prominent ion corresponding to the cyclohexyl cation or related fragments.

Fragmentation of the cyclohexane ring itself, often through the loss of ethylene (B1197577) (M-28). whitman.edu

Cleavage at the point of attachment to the ring, leading to stable carbocations. youtube.com

By carefully analyzing the relative abundances of these fragment ions, it is possible to distinguish this compound from its isomers, such as n-nonadecane or other cycloalkanes with different side-chain structures. msu.eduyoutube.com

Table 3: Potential Mass Spectrometry Fragments for this compound (C₁₉H₃₈, MW=266)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 266 | [C₁₉H₃₈]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₁₃H₂₇]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 167 | [C₁₂H₂₃]⁺ | Cleavage of the tridecyl chain |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (common alkane fragment) |

| 43 | [C₃H₇]⁺ | Propyl cation (common alkane fragment) |

Analysis of Fragmentation Patterns for Branching Position Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. chemguide.co.uk When a molecule like this compound is ionized in a mass spectrometer, the resulting high-energy molecular ion often breaks apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a roadmap to the original structure.

The location of the tridecyl substituent on the cyclohexane ring is elucidated through specific cleavage patterns. The weakest carbon-carbon bonds are most likely to break, and the stability of the resulting carbocations significantly influences the abundance of fragment ions. libretexts.orglibretexts.org For this compound, key fragmentation events include:

Cleavage at the Cyclohexyl-Alkyl Bond: The bond connecting the tridecyl chain to the cyclohexane ring is a primary site for fragmentation. This can result in two main fragment ions: the cyclohexyl cation or the tridecyl cation. The relative intensity of these peaks depends on the stability of the resulting ions.

Ring Fission: The cyclohexane ring itself can undergo fragmentation. A common pathway for cycloalkanes is the loss of a neutral ethene (C₂H₄) molecule, which for a simple cyclohexane molecular ion results in a prominent peak at m/z 56. docbrown.info

Alkyl Chain Fragmentation: The long tridecyl chain can fragment at various points, typically leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). This produces a characteristic pattern of alkyl fragment ions (CₙH₂ₙ₊₁).

The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion formed. libretexts.orglibretexts.org In the case of alkyl-substituted cyclohexanes, fragmentation that leads to the formation of a secondary or tertiary carbocation is favored due to greater stability. libretexts.org By carefully analyzing the masses and relative abundances of these fragments, the branching position can be confidently determined.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Origin of Fragment |

| 266 | [C₁₉H₃₈]⁺ | Molecular Ion (M⁺) |

| 238 | [C₁₇H₃₄]⁺ | Loss of ethene (C₂H₄) from the cyclohexane ring |

| 183 | [C₁₃H₂₇]⁺ | Tridecyl cation, resulting from cleavage of the bond to the ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from cleavage of the bond to the alkyl chain |

| 56 | [C₄H₈]⁺ | Characteristic cyclohexane ring fragment from loss of ethene |

| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from the tridecyl chain |

Pre-Analytical Separation Techniques, e.g., Molecular Sieving, for Enhanced Characterization

In many practical scenarios, such as in petrochemical analysis, this compound may exist within a complex mixture of other hydrocarbons, including linear alkanes, branched alkanes, and other cyclic compounds. To perform accurate spectroscopic analysis, it is often necessary to first isolate or enrich the compound of interest. Pre-analytical separation techniques are crucial for reducing sample complexity.

Molecular sieving is a highly effective method for separating molecules based on their size and shape. cnmstable.com This technique utilizes porous materials, such as zeolites and metal-organic frameworks (MOFs), with precisely defined pore sizes. nih.govresearchgate.net These materials function by selectively adsorbing molecules that are small enough to enter their pores while excluding larger molecules. cnmstable.com

For separating this compound, a molecular sieve with a pore diameter smaller than the kinetic diameter of the cyclic molecule would be chosen. For instance, Type 5A molecular sieves, which have a pore opening of approximately 5 angstroms (Å), are commonly used to separate linear normal paraffins from branched and cyclic hydrocarbons. The linear alkanes can enter the pores and are retained, while the bulkier this compound molecule is excluded and passes through the separation column. This process effectively enriches the sample with the desired branched and cyclic compounds, allowing for a much cleaner and more easily interpretable subsequent analysis by spectroscopic methods.

Table 2: Application of Molecular Sieves for Hydrocarbon Separation

| Molecular Sieve Type | Pore Size (Approx.) | Molecules Adsorbed | Molecules Excluded (Example Application) |

| 3A | 3 Å | Water, Ammonia | Ethane, Propane (Drying of unsaturated hydrocarbons) |

| 4A | 4 Å | Carbon Dioxide, Ethane | Propane, Iso-alkanes (General drying agent) |

| 5A | 5 Å | Normal (linear) alkanes | Branched alkanes, Cyclic hydrocarbons (e.g., this compound) |

| 13X | 10 Å | Di-n-butylamine | Molecules with larger kinetic diameters |

Emerging Spectroscopic and Microscopic Methods for Material-Level Characterization

Beyond determining the structure of an individual molecule, advanced methods are emerging to characterize the properties of materials composed of or containing this compound on a larger scale. These techniques provide insights into surface morphology, bulk structure, and the spatial distribution of chemical components. pageplace.dewuttkescience.com

Scanning Probe Microscopy (SPM): Techniques such as Atomic Force Microscopy (AFM) are used to visualize the surface of a material at the nanoscale. nih.gov For a material containing this compound, AFM could be used to map its surface topography, measure nanomechanical properties like hardness and adhesion, and observe how the molecules arrange themselves on a substrate. wikipedia.org

Small-Angle X-ray/Neutron Scattering (SAXS/SANS): These are powerful non-destructive techniques for investigating nanoscale structure in bulk materials. pageplace.de If this compound molecules were to self-assemble into ordered domains or micelles within a larger matrix, SAXS or SANS could determine the size, shape, and spacing of these structures over length scales from 1 to 100 nanometers.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. e-bookshelf.de It is used to analyze the surface chemistry of a material in its as-received state, or after some treatment, providing information about the elements present on the surface and their bonding environment.

X-ray Micro/Nano Computed Tomography (μCT/nanoCT): This is a non-destructive imaging technique that uses X-rays to create three-dimensional reconstructions of a material's internal structure. ceitec.eu For a composite material containing this compound as a phase, μCT could be used to visualize the distribution and morphology of that phase within the bulk material, and to identify internal defects or porosity. ceitec.eu

Table 3: Advanced Methods for Material-Level Characterization

| Technique | Principle | Information Gained for this compound Materials |

| Atomic Force Microscopy (AFM) | A sharp tip scans the material surface to measure deflection. | Surface topography, nanomechanical properties, molecular arrangement on surfaces. wikipedia.org |

| Small-Angle Scattering (SAXS/SANS) | Measures the elastic scattering of X-rays or neutrons at very small angles. | Size, shape, and arrangement of nanoscale structures (e.g., self-assembled domains). pageplace.de |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes kinetic energies of electrons ejected from a surface by X-ray bombardment. | Surface elemental composition and chemical bonding states. e-bookshelf.de |

| Micro/Nano Computed Tomography (μCT/nanoCT) | 3D reconstruction from a series of 2D X-ray projection images. | Internal structure, phase distribution, porosity, and defects in 3D. ceitec.eu |

Computational Chemistry and Theoretical Modeling Studies of Tridecan 6 Ylcyclohexane

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules by solving the Schrödinger equation. These approaches, ranging from highly accurate ab initio methods to more computationally efficient Density Functional Theory (DFT) and semi-empirical methods, provide deep insights into the electronic structure, preferred geometries, and conformational landscapes of molecules like tridecan-6-ylcyclohexane.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for medium to large molecules. nih.gov DFT methods are used to determine the ground-state geometry of this compound, which corresponds to the most stable three-dimensional arrangement of its atoms. For this molecule, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. The bulky tridecyl substituent would overwhelmingly favor an equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring.

Table 1: Illustrative DFT-Calculated Energies for this compound Conformers This table presents hypothetical data based on typical values for long-chain alkylcyclohexanes to illustrate the expected outcomes of DFT calculations.

| Conformer | Method (Functional/Basis Set) | Relative Energy (kJ/mol) | Key Structural Feature |

|---|---|---|---|

| Equatorial-Chair | B3LYP/6-31G(d) | 0.00 | Tridecyl group in equatorial position |

| Axial-Chair | B3LYP/6-31G(d) | ~22-25 | Tridecyl group in axial position |

| Equatorial-Twist-Boat | B3LYP/6-31G(d) | ~23-28 | Ring in a twist-boat conformation |

While DFT is excellent for finding the ground state, exploring the full conformational landscape—which includes all possible rotational isomers (rotamers) of the flexible tridecyl chain—requires numerous calculations. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock method. acs.orgresearchgate.net However, their computational cost can be prohibitive for a molecule the size of this compound.

Conversely, semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are much faster. Although less accurate, they are highly effective for initial, broad scans of the conformational space to identify low-energy regions. A common strategy involves using a semi-empirical method to map the landscape and then refining the geometries of the most promising low-energy conformers with more accurate DFT or ab initio calculations. acs.org For this compound, this would reveal the various stable arrangements of the long alkyl chain and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational dynamics and intermolecular interactions of this compound in various environments (e.g., in a vacuum, as a pure liquid, or in a solvent). escholarship.org

An all-atom MD simulation would typically use a force field (a set of parameters describing the potential energy of the system) to model the vibrations, rotations, and non-bonded interactions. Such a simulation would reveal:

Flexibility of the Alkyl Chain: The constant twisting and turning of the tridecyl chain.

Cyclohexane Ring Dynamics: The rate of chair-to-chair ring flips, a fundamental process in substituted cyclohexanes.

Intermolecular Packing: In a simulated bulk liquid, MD can show how the long, flexible molecules pack together, revealing information about properties like density and viscosity.

Table 2: Typical Parameters for an MD Simulation of Liquid this compound

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, or GAFF | Defines the potential energy function for atomic interactions. |

| System Size | ~500 molecules in a periodic box | To simulate bulk liquid properties and avoid edge effects. |

| Temperature | 298 K (or other desired temperature) | Controlled via a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 - 500 nanoseconds | To ensure adequate sampling of conformational space. |

| Time Step | 1 - 2 femtoseconds | The interval for integrating the equations of motion. |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible to experiment. rsc.orgresearchgate.net For this compound, this is particularly relevant for understanding its thermal decomposition (pyrolysis) and oxidation (combustion), which are important for its applications as a fuel or lubricant component.

The core of understanding a reaction mechanism lies in identifying the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. fiveable.mefiveable.me According to Transition State Theory (TST), the rate of a reaction is determined by the energy barrier between the reactants and the transition state. wikipedia.org

Computational methods are used to map the potential energy surface (PES) of a reaction. nih.govumn.edu By locating the saddle point on this surface, the geometry and energy of the transition state can be determined. fiveable.me For this compound, a key reaction is hydrogen abstraction by a radical (e.g., •OH or •H), which is often the initiating step in combustion. acs.org Calculations would show that abstraction of the tertiary hydrogen at the C6 position of the cyclohexane ring is the most favorable pathway due to the lower C-H bond dissociation energy at this site compared to the secondary hydrogens on the ring or the chain.

Once the energies of the reactants, transition state, and products have been calculated, crucial kinetic and thermodynamic parameters can be derived. researchgate.netekb.eg

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants. This value is the primary determinant of the reaction rate constant.

Enthalpy of Reaction (ΔH): Calculated as the energy difference between the products and the reactants. This determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). researchgate.net

For the hydrogen abstraction reaction of this compound, computational models can predict the activation energy for removing a hydrogen atom from each unique carbon position. These calculations would confirm that the reaction at the tertiary C6 position has the lowest activation barrier, making it the most kinetically favorable site for radical attack. acs.orgrsc.org

Table 3: Illustrative Predicted Kinetic and Thermodynamic Parameters for Hydrogen Abstraction from this compound by a Hydroxyl Radical (•OH) This table presents hypothetical data based on known reactivity trends for alkylcyclohexanes to illustrate the expected outcomes of computational modeling.

| Reaction Site | Type of Hydrogen | Calculated Activation Energy (Ea) (kJ/mol) | Calculated Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|

| C6 (on ring) | Tertiary | ~5-10 | ~ -130 |

| C2, C3, C4, C5 (on ring) | Secondary (Cyclic) | ~10-15 | ~ -120 |

| C7-C18 (on chain) | Secondary (Acyclic) | ~12-18 | ~ -122 |

| C1 and C19 (on chain) | Primary | ~20-25 | ~ -115 |

Theoretical Approaches to Structure-Reactivity and Structure-Property Relationships

The chemical reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Theoretical and computational methods are indispensable for elucidating these relationships, particularly given the conformational flexibility of the cyclohexane ring and the long alkyl chain.

Conformational Analysis:

The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. The tridecan-6-yl substituent can occupy either an axial or an equatorial position on the chair conformer. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the large tridecyl group in the equatorial position is significantly more stable. pressbooks.pub Computational methods, such as ab initio calculations and density functional theory (DFT), can be employed to calculate the energies of these different conformations and to determine the energy barrier for ring flipping between them. acs.orgacs.org These calculations help in understanding the predominant geometries that dictate the molecule's interactions and reactivity.

Quantum Chemical Descriptors and QSPR:

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its macroscopic properties. nih.govwikipedia.orgnih.gov For this compound, these models can predict properties like boiling point, density, viscosity, and heat of formation. The process involves calculating a variety of molecular descriptors from the computationally optimized structure. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO gap, dipole moment, partial charges). wiley.com

For instance, the thermochemical properties of long-chain alkanes and substituted cycloalkanes can be reliably estimated using both empirical and quantum-chemical methods. researchgate.net These computational approaches are often validated against experimental data for smaller, related molecules to ensure their accuracy. researchgate.net

Table 1: Calculated Properties of a Tridecylcyclohexane Isomer

| Property | Value | Method |

| Molecular Weight | 266.5 g/mol | - |

| XLogP3-AA | 10 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 0 | Computed |

Reactivity Insights:

Theoretical models can also provide insights into the chemical reactivity of this compound. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The distribution of electrostatic potential on the molecular surface can highlight regions that are more likely to engage in intermolecular interactions. These computational tools are particularly valuable in the context of fuel combustion, where understanding the mechanisms of initiation and propagation of radical reactions is essential.

Integration of Machine Learning and Artificial Intelligence in Hydrocarbon Computational Chemistry

The sheer complexity and vast number of possible isomers of large hydrocarbons like this compound make traditional computational studies computationally expensive and time-consuming. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative approaches to accelerate the prediction of molecular properties and to discover novel molecules with desired characteristics. nih.govacs.orgresearchgate.net

Predictive Modeling of Physicochemical Properties:

Machine learning models, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, can be trained on large datasets of known hydrocarbon properties to predict the properties of new or uncharacterized molecules. nih.govresearchgate.net These models learn the complex relationships between molecular structure (represented, for example, by molecular descriptors or graph-based representations) and a target property. For instance, ML models have been successfully used to predict the standard enthalpy of formation, boiling points, melting points, and flashpoints of various hydrocarbons with greater accuracy than traditional group contribution methods. researchgate.netbme.hu

In the context of aviation and jet fuels, where this compound and similar molecules are relevant components, AI and ML are being used to evaluate and predict key fuel properties like density, viscosity, and distillation curves from complex analytical data such as two-dimensional gas chromatography (GCxGC). illinois.eduaiaa.org This allows for high-throughput screening of potential sustainable aviation fuel (SAF) components. illinois.edu

Table 2: Machine Learning Models for Hydrocarbon Property Prediction

| Machine Learning Model | Predicted Properties | Application |

| Support Vector Regression (SVR) | Enthalpy of formation | Thermochemistry |

| Artificial Neural Networks (ANN) | Boiling point, melting point, flashpoint | Fuel properties |

| XGBoost Regressor | Density, boiling point, melting point | Fuel screening |

| Ridge CV | Thermodynamic energy properties | Thermochemistry |

This table summarizes common machine learning models and their applications in predicting hydrocarbon properties, based on findings from various studies. nih.govresearchgate.net

Accelerating Discovery and Design:

Beyond property prediction, AI and ML are being integrated into workflows for the discovery and design of new molecules. For example, generative models can propose novel hydrocarbon structures with optimized properties for specific applications, such as high energy density fuels. AI can also guide computational simulations by intelligently selecting which calculations are most likely to yield valuable information, thereby optimizing the use of computational resources.

Environmental Fate and Biodegradation Research of Alkylcyclohexanes

Biodegradation Pathways and Mechanisms for Tridecan-6-ylcyclohexane Analogs

The biodegradation of alkylcyclohexanes is a complex process mediated by various microorganisms. The structure of these compounds, featuring a stable cycloalkane ring and a long alkyl side chain, influences their susceptibility to microbial attack. Generally, cyclic alkanes are less readily degraded than their linear or aromatic counterparts tandfonline.com. However, specific microbial pathways have been identified that effectively break down these molecules.

The presence or absence of oxygen is a critical factor determining the biodegradation pathway and rate of alkylcyclohexanes. nih.gov

Aerobic Degradation : In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of hydrocarbons. nih.gov For alkylcyclohexanes, the typical aerobic pathway begins with the oxidation of the terminal methyl group on the alkyl side chain to form a carboxylic group. nih.govresearchgate.net This is followed by a process known as β-oxidation, where the alkyl chain is sequentially shortened, leading to intermediates such as cyclohexaneacetic acid or cyclohexanecarboxylic acid. nih.govresearchgate.net This process is carried out by a wide range of bacteria and fungi. nih.gov Aerobic degradation is generally faster and more complete than anaerobic degradation. viu.ca

Anaerobic Degradation : In anoxic environments like deep sediments and contaminated aquifers, anaerobic biodegradation becomes the dominant process. nih.govstackexchange.com Studies of long-term oil spills have revealed a distinct pattern of anaerobic alkylcyclohexane degradation. scispace.commdpi.comtaylorfrancis.com Unlike weathering or aerobic degradation which often removes lower molecular weight compounds first, long-term anaerobic processes result in the loss of homologs from the high molecular weight end of the distribution. scispace.comtaylorfrancis.com This can lead to a measurable increase in the relative concentration of lower molecular weight alkylcyclohexanes. scispace.comtaylorfrancis.com This process is significantly slower than aerobic degradation. researchgate.net The specific mechanisms involve the activation of the hydrocarbon without oxygen, often through addition to fumarate (B1241708) by enzymes like alkylsuccinate synthases, followed by pathways analogous to β-oxidation.

A comparison of these two degradation environments is summarized below.

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Required | Occurs in the absence of oxygen |

| Primary Mechanism | Initial oxidation of the alkyl chain via oxygenases, followed by β-oxidation. | Activation via addition to fumarate, followed by β-oxidation-like pathways. |

| Degradation Rate | Generally rapid. | Significantly slower than aerobic degradation. researchgate.net |

| Observed Pattern | Loss of more volatile, lower molecular weight compounds often occurs first. | Preferential loss of higher molecular weight homologs over time. scispace.comtaylorfrancis.com |

| Common Environments | Surface water, aerated soils. | Deep sediments, groundwater, contaminated aquifers. |

The complete degradation of complex hydrocarbons like this compound often requires the synergistic action of multiple microbial species, known as a microbial consortium. tandfonline.comresearchgate.net A consortium brings a broader range of enzymatic capabilities to bear on the substrate, allowing for more efficient and complete breakdown than a single species could achieve. researchgate.netnih.gov

Key microbial players and their enzymatic machinery include:

Microbial Genera : A diverse range of bacteria have been identified in hydrocarbon-degrading consortia. Dominant genera often include Pseudomonas, Bacillus, Micrococcus, and Dietzia. nih.govnih.gov In marine environments, Alcanivorax is a key genus known for degrading long-chain n-alkylcyclohexanes. nih.govresearchgate.net Under anaerobic conditions, bacteria like Geobacter metallireducens have demonstrated the ability to degrade cyclic hydrocarbons.

Enzyme Systems : Specific enzymes are crucial for initiating and propagating the degradation of alkylcyclohexanes.

Aerobic Pathways : The initial attack on the alkane chain is often catalyzed by alkane hydroxylases , which include integral membrane non-heme iron monooxygenases (like AlkB) and soluble cytochrome P450s. Following this, the enzymes of the β-oxidation pathway are responsible for shortening the alkyl side chain. nih.govresearchgate.net In a novel pathway discovered in Alcanivorax sp., cyclohexanecarboxylic acid is further converted to benzoic acid, indicating a ring-cleavage mechanism. nih.govresearchgate.net

Anaerobic Pathways : In the absence of oxygen, different enzymes are required. A key enzyme in G. metallireducens for breaking down the cyclohexane (B81311) ring is cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase , which catalyzes a 1,4-dehydrogenation step. The initial activation of the cyclohexane ring often involves a CoA transferase and various acyl-CoA dehydrogenases .

The table below summarizes key enzymes involved in these processes.

| Pathway | Enzyme Class | Function | Example Organism |

| Aerobic | Alkane Hydroxylases (e.g., AlkB) | Initial oxidation of the alkyl side chain. | Various hydrocarbon-degrading bacteria |

| Aerobic | β-oxidation pathway enzymes | Sequential shortening of the alkyl side chain. nih.govresearchgate.net | Alcanivorax sp. |

| Anaerobic | CoA Transferase | Activation of cyclohexanecarboxylic acid. | Geobacter metallireducens |

| Anaerobic | Acyl-CoA Dehydrogenases | Oxidation of the cyclohexane ring. | Geobacter metallireducens |

Computational Modeling of Environmental Distribution and Transport

To predict the environmental behavior of chemicals like this compound, scientists use computational models. These models integrate a chemical's physical and chemical properties with environmental characteristics to estimate its fate, transport, and concentrations in various media.

Multimedia fate and transport models are commonly used for this purpose. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use mathematical equations to describe the processes that move and transform the chemical within and between these compartments.

Key inputs for modeling the fate of this compound would include:

Chemical Properties : Vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in different media.

Environmental Properties : Dimensions of compartments, temperature, flow rates of air and water, and organic carbon content of soil and sediment.

Emission Rates : Information on the quantity and location of its release into the environment.

Application of Fugacity Models for Multi-Media Partitioning and Fate Prediction

Fugacity models are indispensable tools in environmental science for predicting the partitioning and ultimate fate of chemical compounds in the environment. wikipedia.org Based on the thermodynamic concept of fugacity—a measure of a chemical's "escaping tendency" from a particular phase—these models estimate how a substance like this compound will distribute among various environmental compartments such as air, water, soil, sediment, and biota. unipd.it

Multimedia fugacity models are typically structured in levels of increasing complexity (Levels I to IV). A Level III model is often used for screening-level risk assessments. It operates under a steady-state assumption, meaning the rates of chemical input and output are balanced, but it allows for non-equilibrium conditions between compartments. unimib.it This enables the model to predict not only the distribution but also the dominant transport and loss mechanisms, such as advection and degradation. wikipedia.org

To apply a fugacity model to this compound, key physicochemical properties of the compound are required as inputs. These properties determine the fugacity capacity (Z-value) of each environmental compartment for the substance, which essentially describes the capacity of that medium to absorb the chemical. wikipedia.org The model then uses these Z-values along with emission rates and intermedia transport parameters (D-values) to solve mass balance equations and predict the compound's distribution. wikipedia.orgunipd.it

The primary inputs and outputs of a conceptual Level III fugacity model for this compound are illustrated in the tables below.

Table 1: Conceptual Physicochemical Input Parameters for Fugacity Modeling of this compound

| Property | Description | Relevance to Model |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Fundamental for converting between mass and molar units. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its condensed phases. | Determines partitioning between air and other media (e.g., water, soil). |

| Water Solubility | The maximum concentration of the compound that can dissolve in water. | Crucial for calculating partitioning into the aqueous phase. |

| Log Kow (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Indicates tendency to partition into organic matter, such as soil, sediment, and biota. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in air to its concentration in water. | Governs the air-water exchange process. |

| Degradation Half-lives | The time required for half of the chemical to be degraded in a specific medium (air, water, soil). | Defines the persistence of the compound in each compartment. |

Table 2: Predicted Environmental Distribution and Fate of this compound (Conceptual Model Output)

| Compartment/Process | Predicted Percentage or Rate | Interpretation |

|---|---|---|

| Distribution in Air (%) | Low | Due to its likely low vapor pressure, the compound is not expected to reside significantly in the atmosphere. |

| Distribution in Water (%) | Low | High Log Kow and low water solubility suggest minimal partitioning into the water column. |

| Distribution in Soil (%) | Moderate to High | The compound is expected to adsorb to organic carbon in soil. |

| Distribution in Sediment (%) | High | As a hydrophobic substance, it will likely partition strongly from water to sediment. |

| Loss by Advection | Medium Dependent | Represents washout from the system via air currents or water flow. |

| Loss by Degradation | Medium Dependent | Represents the breakdown of the compound in each compartment, contributing to its overall persistence. |

Advances in Biodegradation Testing Methodologies and Guidelines

The assessment of a chemical's biodegradability is a critical component of its environmental risk profile. Standardized testing methodologies, primarily those developed by the Organisation for Economic Co-operation and Development (OECD), provide a framework for evaluating the potential for microbial degradation of substances like this compound. The most common screening tests for "ready biodegradability" are found in the OECD 301 series. concawe.eu These tests are intentionally stringent to identify chemicals that are likely to undergo rapid and ultimate degradation in a variety of aerobic aquatic environments. contractlaboratory.com

A substance is classified as "readily biodegradable" if it meets specific pass levels within a 28-day period, typically involving the removal of ≥70% of dissolved organic carbon (DOC) or the production of ≥60% of the theoretical amount of carbon dioxide (ThCO₂). oecd.org A key feature of most OECD 301 tests is the "10-day window," which requires that the pass level be reached within 10 days of the onset of biodegradation (when 10% degradation has occurred). contractlaboratory.com

Advanced Research Applications in Materials Science and Engineering for Tridecan 6 Ylcyclohexane Analogs

Role in High-Energy-Density Fuel Development and Performance

The quest for high-performance fuels for aerospace and other specialized applications has driven research into molecules that can offer higher energy content per unit volume and mass. Tridecan-6-ylcyclohexane and its analogs are of interest in this field due to their inherent structural features that align with the requirements for high-energy-density fuels.

The molecular design of high-energy-density fuels revolves around maximizing the volumetric net heat of combustion and ensuring efficient and clean combustion. The structure of this compound, featuring a dense cyclohexane (B81311) ring coupled with a C13 alkyl chain, provides a high carbon-to-hydrogen ratio in a compact structure, which is a key principle for achieving high energy density. Research on similar multicyclic and branched alkane structures has shown that they can possess volumetric net heats of combustion significantly higher than conventional jet fuels. For instance, fuels derived from sesquiterpenes, which also feature cyclic and branched structures, have demonstrated increases of over 12% in volumetric net heat of combustion compared to conventional jet fuel.

The branching in the tridecyl chain at the 6-position is also critical. Strategic introduction of branched alkyl chains is a known method to improve the cryogenic properties of fuels by lowering their freezing points, a critical parameter for aviation and space applications. While bicyclic and multicyclic structures are often pursued for high density, they can suffer from poor low-temperature properties. The incorporation of branched chains, as seen in this compound analogs, offers a promising solution to this challenge.

The thermo-physical properties of a fuel dictate its performance and handling characteristics. The presence of both a cyclic and a branched structure in this compound analogs has a profound influence on these properties. The cyclohexane ring contributes to a higher density compared to its linear alkane counterpart.

| Property | Influence of Cyclic Structure | Influence of Branched Structure |

| Energy Density | Increases due to higher molecular density. | Can slightly decrease specific energy but improves overall performance. |

| Freezing Point | Generally higher than linear alkanes. | Significantly lowers the freezing point, improving cold-flow properties. |

| Viscosity | Increases compared to linear alkanes of similar molecular weight. | Can be tailored by the degree and position of branching. |

| Combustion | Can lead to cleaner combustion with reduced soot formation compared to aromatics. | Influences ignition delay and combustion speed. |

Investigations within Lubricant and Petroleum Chemistry

Alkylcyclohexanes are naturally occurring components of crude oil and play a significant role in the properties of lubricants and other petroleum-derived products. Understanding the behavior of specific isomers like this compound is important for optimizing refining processes and formulating high-performance lubricants.

Advanced analytical techniques such as two-dimensional gas chromatography (GCxGC) are employed to identify and quantify the vast number of isomers present in complex petroleum fractions. Monocycloalkanes, including long-chain alkylcyclohexanes, can constitute a significant portion (20-25 wt%) of jet fuels derived from kerosene. The identification of specific isomers like this compound within these complex mixtures is crucial for relating fuel composition to its properties and performance. Furthermore, the analysis of emissions from the combustion of petroleum products can reveal the presence of these compounds and their derivatives, providing insights into combustion chemistry and pollutant formation.

The molecular structure of base oils is a primary determinant of the macroscopic properties of lubricating oils, such as viscosity, thermal stability, and lubricity. The presence of long-chain alkylcyclohexanes like this compound can contribute favorably to these properties. The saturated cyclic structure provides good thermal and oxidative stability, while the long, flexible alkyl chain imparts desirable rheological properties, including a high viscosity index. The branching in the alkyl chain can further enhance low-temperature fluidity, which is critical for lubricants operating in a wide range of temperatures. The specific architecture of this compound, with its bulky cyclohexane ring and attached alkyl chain, can also influence the formation of lubricating films under high pressure, contributing to wear protection.

Potential as Specialty Components in Polymer and Advanced Materials

The unique molecular structure of this compound analogs also makes them interesting candidates for incorporation into polymers and other advanced materials. The cyclohexane ring can impart rigidity and thermal stability to a polymer backbone, while the long alkyl chain can act as an internal plasticizer or be used to control intermolecular spacing and morphology.

Exploration as Solvents, Modifiers, or Building Blocks for Functional Materials

Analogs of this compound are widely explored as foundational components for a variety of functional materials. Their distinct molecular architecture allows them to act as solvents, property-modifying additives, or core building blocks in polymer synthesis.

As building blocks , cycloaliphatic structures are integral to the synthesis of high-performance polymers such as polyesters and epoxy resins. For example, cycloaliphatic diacids like 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) are used to create polyester (B1180765) polyols, which are precursors for materials like polyurethane coatings paint.org. Similarly, novel epoxy monomers incorporating a cycloaliphatic cyclohexane or adamantane (B196018) ring have been synthesized to produce highly crosslinked thermosets researchgate.net. The non-aromatic ring structure is a key feature, and when functional groups replace one or more hydrogen atoms on the ring, these compounds can be converted into useful resins, paints, and hardeners corrosionpedia.com.

As modifiers , these compounds can be incorporated into existing material formulations to enhance specific properties. The long, flexible alkyl chain can act as an internal plasticizer or lubricant, improving processability, while the rigid ring structure can add durability. Long-chain alkyl glycidyl (B131873) ethers have been used to create amphiphilic block copolymers that form thermo-responsive hydrogels, demonstrating how the alkyl portion can be tailored to control properties like melting temperature rsc.org.

Integration into Materials with Tailored Mechanical or Thermal Attributes

The integration of cycloaliphatic analogs of this compound into polymer structures directly influences their mechanical and thermal characteristics. The rigid and bulky nature of the cyclohexane ring, combined with the flexibility of the long alkyl side-chain, allows for precise tailoring of material performance.

Thermal Properties: The presence of the cycloaliphatic ring is a key factor in enhancing the thermal stability of materials. The ring's rigidity restricts the mobility of polymer chains, which leads to higher glass transition temperatures (Tg) and improved heat resistance. For instance, epoxy resins formulated with cycloaliphatic monomers exhibit excellent thermal stability, with a 5% weight loss temperature (Td5) above 300°C and high glass transition temperatures exceeding 200°C researchgate.net. Cycloaliphatic epoxy resins are known to have higher heat temperature resistance compared to their purely aliphatic counterparts corrosionpedia.com.

Mechanical Properties: The cyclohexyl structure imparts significant rigidity and toughness to materials. In polyurethane coatings derived from cycloaliphatic polyesters, the cyclohexane ring leads to high tensile modulus, hardness, and fracture toughness paint.org. The ring structure contributes to better impact resistance compared to straight-chain curing agents corrosionpedia.com. The interplay between the rigid ring and the flexible alkyl chain allows for a balance of hardness and flexibility. For example, polyurethane films made with the cycloaliphatic diol 1,4-cyclohexanedimethanol (B133615) (CHDM) show high rigidity, whereas those made with a linear diol are much more flexible but have lower hardness and tensile modulus paint.org.

The following table summarizes the observed effects of integrating cycloaliphatic structures, analogous to this compound, into polymer systems based on reported research findings.

| Property Affected | Influence of Cycloaliphatic Structure | Rationale | Research Example |

| Glass Transition Temperature (Tg) | Increase | The rigid ring structure restricts polymer chain mobility. | Cycloaliphatic epoxy resins exhibited a Tg > 200°C researchgate.net. |

| Thermal Stability | Increase | Higher energy is required to induce movement in the polymer chains containing bulky rings. | Cycloaliphatic epoxy thermosets showed a Td5 (5% weight loss temperature) > 300°C researchgate.net. |

| Tensile Modulus & Hardness | Increase | The inherent rigidity of the cyclohexyl group provides stiffness to the polymer matrix. | Polyurethane coatings with a cyclohexyl structure from CHDM resulted in high tensile modulus and hardness paint.org. |

| Impact Resistance | Increase | The "stretch" provided by the ring structure enhances energy absorption capabilities. | Cycloaliphatic compounds provide better impact resistance than straight-chain alternatives corrosionpedia.com. |

| Viscosity (of resin) | Decrease | Compared to some aromatic or linear structures, cycloaliphatic rings can lead to lower viscosity in the uncured state. | Cycloaliphatic epoxy resins show lower viscosity than aliphatic epoxy diluents corrosionpedia.com. |

Future Research Directions and Emerging Paradigms for Tridecan 6 Ylcyclohexane Research

Development of Novel and Green Synthetic Routes for Specific Isomers

The development of environmentally benign and efficient synthetic strategies for producing specific isomers of tridecan-6-ylcyclohexane is a significant area of future research. Traditional synthetic methods often rely on harsh chemicals and energy-intensive conditions, generating considerable waste. The principles of green chemistry are driving the exploration of alternative pathways that are more sustainable.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high specificity and under mild conditions. astrazeneca.com This approach can lead to the synthesis of specific stereoisomers of this compound, which is challenging to achieve through conventional chemical synthesis. nih.goventrechem.com For instance, engineered enzymes could be designed to catalyze the stereoselective alkylation of a cyclohexane (B81311) precursor. The use of biocatalysts not only enhances the sustainability of the process but can also improve efficiency by reducing the number of synthetic steps. astrazeneca.comyoutube.com

Furthermore, research into solvent-free or green solvent-based reaction systems is gaining traction. rsc.org For example, the oxidation of cycloalkanones to dicarboxylic acids has been successfully demonstrated using aqueous hydrogen peroxide, eliminating the need for organic solvents. rsc.org Similar approaches could be adapted for the synthesis of this compound, minimizing the environmental impact. The development of such green methods is crucial for the large-scale and environmentally responsible production of this compound. rsc.orgrsc.org

The table below outlines potential green synthetic routes for this compound.

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantage |

| Biocatalytic Alkylation | Engineered Enzymes | Aqueous media | High stereoselectivity |

| Green Hydrogenation | Supported metal catalysts | Supercritical CO2 | Reduced waste |

| Solvent-Free Oxidation | Hydrogen Peroxide | None | Environmentally benign |

Synergistic Integration of In Silico Prediction and Experimental Validation

The integration of computational modeling with experimental validation presents a powerful paradigm for accelerating research on this compound. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the physicochemical properties and biological activities of different isomers, guiding experimental efforts and reducing the need for extensive laboratory work. mdpi.com

QSAR models can be developed to correlate the structural features of this compound isomers with their properties, such as viscosity, boiling point, and potential toxicity. mdpi.com These predictive models can help in screening a large number of isomers to identify those with desirable characteristics for specific applications. For example, in the development of new lubricant additives, computational screening can identify isomers with optimal compatibility and shear film-forming properties. researchgate.net

The predictions from these computational models must then be rigorously validated through experimental studies. This synergistic approach ensures that the computational models are accurate and reliable, while the experimental work is more focused and efficient. The iterative cycle of prediction and validation will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound isomers.

High-Resolution Characterization of Trace Isomeric Species

Advanced chromatographic techniques, particularly high-resolution gas chromatography (GC), are essential for separating the closely related isomers of this compound. vurup.skunifg.itgcms.cz The use of specialized stationary phases can enhance the selectivity for different isomers, enabling their effective separation. unifg.it

Mass spectrometry (MS) coupled with chromatography provides a powerful tool for the identification of these separated isomers. youtube.comnih.govuva.nl High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the isomers. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the unambiguous structural elucidation of this compound isomers. mmu.ac.ukscielo.org.zaresearchgate.netspringernature.com Two-dimensional NMR techniques can help in establishing the connectivity of atoms and the stereochemistry of the molecule.

The table below summarizes the key analytical techniques for the characterization of this compound isomers.

| Analytical Technique | Information Obtained |

| High-Resolution Gas Chromatography (GC) | Separation of isomers |

| Mass Spectrometry (MS) | Molecular weight and structural information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and stereochemistry |

Exploration of Interactions at the Chemistry-Biology-Materials Science Interface

Future research will increasingly focus on the interactions of this compound at the interface of chemistry, biology, and materials science. This interdisciplinary approach will open up new avenues for the application of this compound in diverse fields.

In the realm of materials science, this compound and its derivatives could be explored as components of advanced functional materials. Their long alkyl chains and cyclic structure can impart unique properties to polymers and other materials. For example, they could be used as plasticizers or as building blocks for novel liquid crystals.

At the chemistry-biology interface, the biocompatibility and biodegradability of this compound isomers will be of interest. Understanding how these molecules interact with biological systems is crucial for their potential use in biomedical applications or for assessing their environmental fate. Biocatalysis can be a key enabling technology in this area, not only for synthesis but also for studying the metabolic pathways of these compounds. nih.gov

The synergistic combination of chemical synthesis, biological evaluation, and materials characterization will be essential for unlocking the full potential of this compound in these interdisciplinary areas.

Advanced Analytical Method Development and Validation for Complex Matrices

The accurate and reliable quantification of this compound in complex matrices, such as crude oil, environmental samples, and biological tissues, requires the development and validation of advanced analytical methods. globalresearchonline.netgavinpublishers.comdemarcheiso17025.comresearchgate.netepa.gov Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing documented evidence of its accuracy, precision, and specificity. globalresearchonline.netgavinpublishers.comdemarcheiso17025.comresearchgate.netepa.gov

The validation of analytical methods for this compound should follow established guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.net The validation process involves evaluating various parameters, including linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). globalresearchonline.netgavinpublishers.com

For the analysis of this compound in complex matrices, sample preparation is a critical step to remove interferences and concentrate the analyte. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be optimized for this purpose. The development of robust and validated analytical methods is fundamental for quality control in industrial processes and for monitoring the environmental presence of this compound.

Q & A

Basic: What are the standard protocols for synthesizing tridecan-6-ylcyclohexane, and how can reproducibility be ensured?

Answer:

The synthesis of this compound typically involves alkylation or cyclohexane functionalization under controlled conditions. A reproducible protocol includes:

- Stepwise alkylation : Using cyclohexane derivatives and tridecan-6-yl halides in anhydrous solvents (e.g., THF or DCM) with catalysts like Lewis acids (e.g., AlCl₃).

- Temperature control : Maintaining reaction temperatures between 0–25°C to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization.

To ensure reproducibility, document all parameters (e.g., solvent purity, reaction time, stoichiometry) and validate yields via GC-MS or HPLC. Cross-check spectral data (NMR, IR) against literature for consistency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbon-hydrogen correlations.

- IR Spectroscopy : Identify functional groups (e.g., C-H stretching in cyclohexane rings at ~2850 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns.

For ambiguous results, combine data from X-ray crystallography (if crystals form) or 2D NMR (COSY, NOESY) to resolve stereochemical uncertainties .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:

Optimization requires a Design of Experiments (DoE) approach:

- Variable screening : Test factors like solvent polarity, catalyst loading, and temperature using fractional factorial designs.

- Response surface methodology (RSM) : Model interactions between variables (e.g., Arrhenius kinetics for temperature dependence).

- Statistical validation : Apply ANOVA to identify significant variables and use Bonferroni correction to mitigate false positives in multi-test scenarios .

Post-optimization, validate scalability via pilot reactions (1–10 mmol) and compare yields with computational predictions (e.g., DFT for transition states).

Advanced: What strategies resolve contradictions in NMR data when analyzing this compound derivatives?

Answer:

Contradictions often arise from dynamic effects (e.g., ring flipping) or impurity interference . Mitigation strategies:

- Variable-temperature NMR : Detect conformational changes by observing peak coalescence at elevated temperatures.

- Spectral deconvolution : Use software (e.g., MestReNova) to separate overlapping signals.

- Triangulation : Cross-validate with alternative techniques (e.g., Raman spectroscopy for symmetry analysis) or isotopic labeling (²H/¹³C) to trace specific moieties .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Training : Ensure competency in handling flammables (cyclohexane derivatives are often combustible) and emergency protocols (e.g., eye wash stations) .

Advanced: How can computational models predict the physicochemical properties of this compound, and what are their limitations?

Answer:

- Molecular dynamics (MD) simulations : Predict solubility and diffusion coefficients in solvents using force fields (e.g., OPLS-AA).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability.

Limitations : - Accuracy depends on parameterization (e.g., van der Waals interactions may be underestimated).

- Fails to account for kinetic effects in real-time reactions. Validate predictions with experimental DSC (thermal stability) and UV-Vis spectra .

Basic: What are the documented applications of this compound in current organic chemistry research?

Answer:

- Supramolecular chemistry : Acts as a hydrophobic core in host-guest systems.

- Polymer additives : Enhances thermal stability in polyolefins.

- Chiral resolution : Derivatives serve as stationary phases in enantioselective chromatography.

Recent studies highlight its use in liquid crystal matrices for optoelectronic devices, though mechanistic details require further exploration .

Advanced: What statistical methods are appropriate for analyzing variability in this compound’s thermal stability data?

Answer:

- False Discovery Rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values in multiple comparisons (e.g., DSC trials under varying humidity).

- Multivariate regression : Model thermal decomposition rates as a function of substituent electronic effects (Hammett σ values).

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., TGA, DTA) to identify dominant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.